

Chloro-Pyrazole Derivatives: A Comparative Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: methyl 4-chloro-1H-pyrazole-3-carboxylate
CAS No.: 1005584-90-6
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A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. The introduction of a chloro-substituent to this privileged structure often leads to a significant enhancement of biological efficacy, a testament to the intricate dance of molecular interactions that govern drug action. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various chloro-pyrazole derivatives, offering insights into their therapeutic potential as anticancer, antifungal, and cannabinoid receptor 1 (CB1) antagonist agents. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols for key assays, empowering researchers to navigate the chemical space of these potent molecules.

The Significance of the Chloro-Substituent: A Gateway to Enhanced Potency

The strategic placement of a chlorine atom on the pyrazole ring or its substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, can enhance binding affinity to biological targets. Furthermore, the lipophilicity imparted by the chloro group can improve membrane permeability, a critical factor for reaching intracellular targets. The electron-withdrawing nature of chlorine can also modulate the electronic properties of the pyrazole ring system, influencing its reactivity and metabolic stability.

I. Chloro-Pyrazole Derivatives as Anticancer Agents: Targeting the Kinase Cascade

A multitude of chloro-pyrazole derivatives have demonstrated potent anticancer activity, primarily through the inhibition of various protein kinases that are often dysregulated in cancer. [1][2] This section will compare the SAR of these compounds against key oncogenic kinases.

A. Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-Dependent Kinases are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy. Several studies have highlighted that the presence of a chloro group on the pyrazole scaffold or its N-phenyl substituent is favorable for CDK inhibitory activity.[3]

Key SAR Insights:

- **Position of the Chloro Group:** For N-phenyl-pyrazole derivatives, a chloro-substituent at the para-position of the phenyl ring often leads to enhanced CDK2 inhibitory activity.
- **Multiple Halogenation:** Dichloro-substitution on the N-phenyl ring, particularly at the 2 and 4 positions, has been shown to be a key structural feature for potent CB1 receptor antagonism, a principle that has been explored in the design of CDK inhibitors as well.[4]
- **Influence of Other Substituents:** The presence of a small alkyl group, such as a methyl group, at the C4-position of the pyrazole ring can further enhance potency.

Comparative Data: CDK2 Inhibition



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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B. EGFR and VEGFR-2 Dual Inhibitors

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis. Dual inhibition of these receptors is a promising anticancer strategy.

Key SAR Insights:

- **Chloro-Substitution on Phenyl Rings:** The presence of a chloro group on the phenyl rings attached to the pyrazole core is a recurring motif in potent EGFR and VEGFR-2 inhibitors.^[1]
- **Impact of Amide Linkages:** Pyrazole-4-carboxamide derivatives often exhibit significant activity, with the nature of the substituent on the amide nitrogen playing a crucial role in modulating potency and selectivity.

Comparative Data: EGFR and VEGFR-2 Inhibition



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Experimental Workflow: Kinase Inhibition Assays

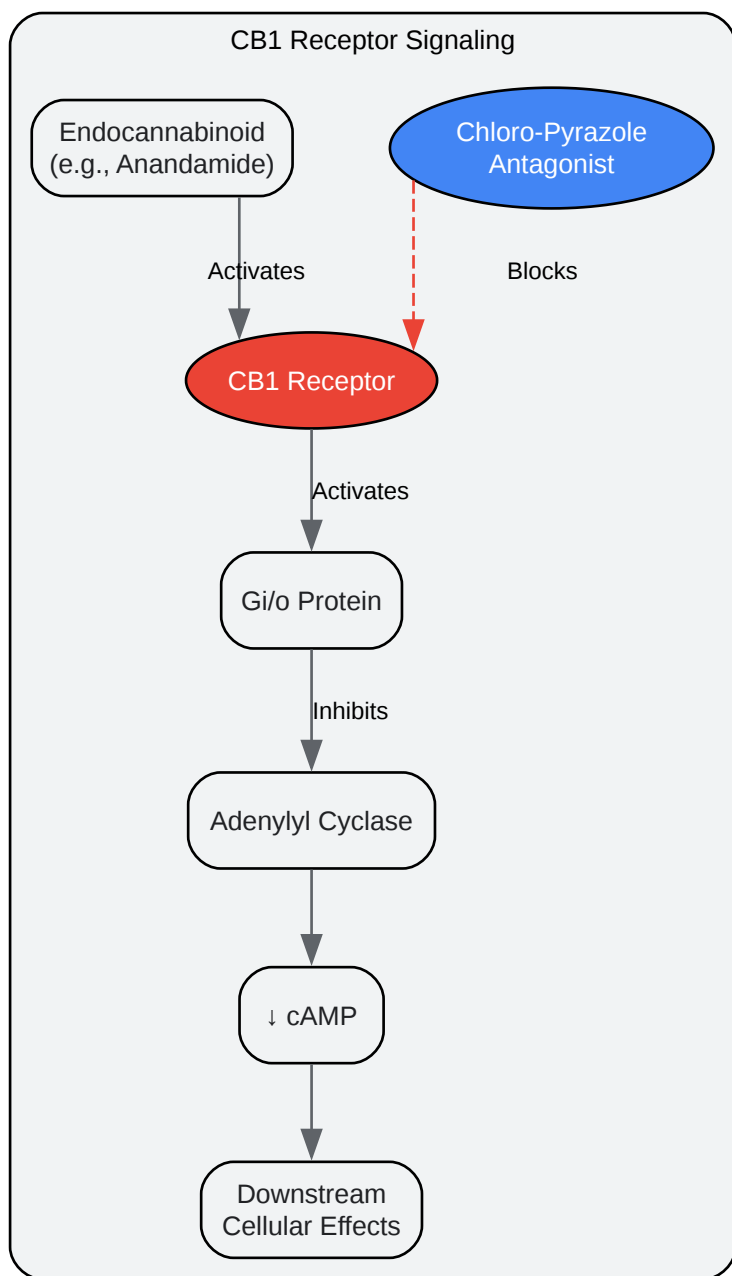
The following diagram illustrates a general workflow for in vitro kinase inhibition assays.



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Caption: Mechanism of CB1 receptor antagonism by chloro-pyrazole derivatives.

Conclusion

This comparative guide underscores the pivotal role of the chloro-substituent in shaping the biological activity of pyrazole derivatives across diverse therapeutic areas. The presented SAR data and experimental protocols provide a valuable resource for researchers engaged in the

design and development of novel chloro-pyrazole-based therapeutics. A thorough understanding of these structure-activity relationships is paramount for the rational design of next-generation drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

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